2-Fluoro-5-(trifluoromethoxy)benzylamine
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Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzylamine is a chemical compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzylamine structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-5-nitrobenzylamine is reacted with trifluoromethanol under specific conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzylamine structure .
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound has a similar structure but lacks the fluorine atom and trifluoromethoxy group.
2-Amino-5-(trifluoromethoxy)benzoic acid: This compound contains an amino group and a trifluoromethoxy group but differs in its overall structure and functional groups.
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzylamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H,4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNLPGBRZXRZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395768 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-13-1 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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